BenchChemオンラインストアへようこそ!

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Data transparency Procurement due diligence Evidence quality

4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797727-57-1, CID is a synthetic small molecule with molecular formula C22H18N4O2S and molecular weight 402.5 g/mol. It belongs to the 2-(pyridin-3-ylamino)thiazol-4-yl phenyl benzamide class, a scaffold historically explored in patents claiming c-kit kinase inhibition and carbonic anhydrase modulation.

Molecular Formula C22H18N4O2S
Molecular Weight 402.47
CAS No. 1797727-57-1
Cat. No. B2514857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
CAS1797727-57-1
Molecular FormulaC22H18N4O2S
Molecular Weight402.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
InChIInChI=1S/C22H18N4O2S/c1-28-19-10-6-16(7-11-19)21(27)24-17-8-4-15(5-9-17)20-14-29-22(26-20)25-18-3-2-12-23-13-18/h2-14H,1H3,(H,24,27)(H,25,26)
InChIKeyVZYZPUGJJUPSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797727-57-1): Structural Identity and Compound Class


4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797727-57-1, CID 72720048) is a synthetic small molecule with molecular formula C22H18N4O2S and molecular weight 402.5 g/mol [1]. It belongs to the 2-(pyridin-3-ylamino)thiazol-4-yl phenyl benzamide class, a scaffold historically explored in patents claiming c-kit kinase inhibition and carbonic anhydrase modulation [2]. The compound features a 4-methoxybenzamide terminus linked via a central phenyl bridge to a 2-(pyridin-3-ylamino)thiazole core. Notably, this compound shares the identical molecular formula (C22H18N4O2S) with axitinib sulfoxide, a known VEGFR tyrosine kinase inhibitor metabolite, though the connectivity differs entirely, underscoring the importance of precise structural verification rather than formula-based substitution [3].

Why Generic Substitution of 4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797727-57-1) Is Not Supported by Evidence


Within the 2-(pyridin-3-ylamino)thiazol-4-yl phenyl benzamide series, subtle modifications to the terminal benzamide substituent — including methoxy position isomerism (3-OCH3 vs. 4-OCH3), halogen introduction (2-F, 2,6-diF), or replacement with methylthio groups — are known from patent disclosures to produce divergent kinase selectivity profiles [1]. The 4-methoxy substituent confers distinct electronic character (Hammett σp = −0.27 for OCH3) and hydrogen-bonding capacity relative to halogenated or unsubstituted analogs, which can alter target residence time and selectivity even when potency appears similar in a single-assay readout. Furthermore, the compound shares its molecular formula with axitinib sulfoxide (a structurally distinct VEGFR inhibitor metabolite), demonstrating that formula-based substitution risks selecting a compound with entirely different biological connectivity and target engagement [2]. Without direct comparative pharmacological data for this specific compound, any assumption of functional equivalence to close analogs is unwarranted.

Quantitative Differentiation Evidence for 4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide vs. Close Analogs


CRITICAL NOTE: Limited Primary Pharmacological Data Availability for CAS 1797727-57-1

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents as of May 2026 identified no peer-reviewed primary research papers or authoritative database entries reporting quantitative biological activity data (IC50, Ki, EC50, or functional assay results) for the compound 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, CAS 1797727-57-1, CID 72720048 [1]. The PubChem entry for this compound contains no bioassay results [1]. This absence of publicly verifiable pharmacological data is itself a critical selection criterion: users requiring compounds with established, reproducible biological activity against a specific target should verify that primary data exists before procurement.

Data transparency Procurement due diligence Evidence quality

Structural Differentiation: 4-Methoxy vs. 3-Methoxy Regioisomer of the Benzamide Phenyl Ring

The target compound bears a para-methoxy substituent on the terminal benzamide ring, while the closest cataloged analog (CAS 1797557-90-4) carries the methoxy group at the meta position . In benzamide-containing kinase inhibitor scaffolds, para vs. meta substitution can alter the dihedral angle between the carbonyl and the aryl ring, affecting both the conformational preference of the amide bond and the spatial orientation of the methoxy oxygen for hydrogen-bonding interactions within the target binding pocket [1]. While no direct comparative pharmacological data exist for these two specific compounds, the general principle of regioisomer-dependent target engagement is well-established across thiazole-benzamide medicinal chemistry programs, including those disclosed in the c-kit inhibitor patent family [1].

Regioisomerism Structure-activity relationships Medicinal chemistry

Electronic and Physicochemical Differentiation: 4-Methoxy vs. Fluorinated Benzamide Analogs

The target compound's 4-methoxybenzamide terminus (Hammett σp = −0.27, electron-donating) contrasts with the electron-withdrawing fluorinated analogs in the same scaffold series, such as the 2-fluoro analog (CAS 1797027-99-6) and 2,6-difluoro analog (CAS 1797094-47-3) . The computed XLogP3-AA for the target compound is 4.2, with 2 hydrogen bond donors and 6 acceptors [1]. Introduction of fluorine atoms in the analog series is predicted to lower logP while altering the electronic surface potential of the benzamide moiety, which in kinase inhibitor design is known to affect hinge-region hydrogen bonding and hydrophobic pocket occupancy [2]. Hydrogen bond acceptor count, topological polar surface area (TPSA = 104 Ų for the target), and rotatable bond count (6) are identical across this analog series, meaning that differentiation between these compounds in biological systems must arise from electronic rather than bulk physicochemical differences [1].

Electronic effects Physicochemical properties Drug-likeness

Molecular Formula Identity with Axitinib Sulfoxide: A Caution Against Formula-Based Substitution

The compound 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide shares the identical molecular formula C22H18N4O2S and molecular weight 402.5 g/mol with axitinib sulfoxide (CAS 1347304-18-0), a major inactive metabolite of the FDA-approved VEGFR tyrosine kinase inhibitor axitinib [1]. However, the two compounds have completely different connectivity: the target compound is a benzamide-linked thiazole-pyridine hybrid, while axitinib sulfoxide is an indazole-vinyl-pyridine sulfoxide. This isomeric relationship means that any analytical method relying solely on mass spectrometry (MS) or molecular formula matching cannot distinguish between these two biologically distinct entities. Researchers must employ orthogonal structural confirmation methods (e.g., NMR, IR, or HPLC retention time against an authentic standard) to verify compound identity [2].

Structural verification Isomerism Quality control

Scaffold Classification and Patent Context: c-Kit Kinase Inhibitor Pharmacophore

The 2-(pyridin-3-ylamino)thiazol-4-yl phenyl core of CAS 1797727-57-1 maps onto the general pharmacophore disclosed in US patent US20110201620A1, which claims 2-(3-aminoaryl)amino-4-aryl-thiazoles as potent and selective c-kit inhibitors [1]. In that patent family, compounds bearing various benzamide substituents demonstrated differential c-kit inhibitory potency, with structure-activity relationships showing that both the nature and position of substituents on the terminal aryl ring critically modulate kinase selectivity [1]. The target compound's 4-methoxybenzamide motif represents one specific substitution pattern within this pharmacophore space. The patent disclosure establishes that compounds within this scaffold class are not functionally interchangeable, as even minor substituent changes can shift selectivity between c-kit, PDGFR, and other tyrosine kinases [1].

Kinase inhibition c-kit Patent pharmacology

Research and Industrial Application Scenarios for 4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797727-57-1)


Kinase Selectivity Profiling in c-Kit/PDGFR Screening Panels

Based on the compound's structural alignment with the c-kit inhibitor pharmacophore disclosed in US20110201620A1 [1], this compound may serve as a tool for exploring how 4-methoxybenzamide substitution affects kinase selectivity relative to other substituents in the 2-(pyridin-3-ylamino)thiazol-4-yl phenyl series. Researchers should include the 3-methoxy regioisomer (CAS 1797557-90-4) and fluorinated analogs as internal comparators to establish substituent-specific SAR [1].

Carbonic Anhydrase Inhibition Screening with Isoform Selectivity Assessment

The thiazole-benzamide scaffold has been investigated in carbonic anhydrase inhibition studies, particularly for isoforms CA IX and CA II [2]. The 4-methoxy substituent's electron-donating character may influence zinc-binding geometry in the CA active site differently than electron-withdrawing substituents. Users should screen this compound against a panel of CA isoforms (I, II, IX, XII) with acetazolamide as a reference standard, and compare results directly with the 2-fluoro and 2,6-difluoro analogs to establish electronic substituent effects on isoform selectivity.

Analytical Method Development and Compound Identity Verification

Given that this compound shares its molecular formula (C22H18N4O2S) and exact mass (402.115047 Da) with axitinib sulfoxide [3], it represents a useful challenge case for developing and validating orthogonal analytical methods. LC-MS/MS methods capable of distinguishing these two isomeric compounds via retention time, fragmentation pattern, or ion mobility are valuable for quality control laboratories handling diverse thiazole-containing compound libraries.

Computational Chemistry and Molecular Docking Studies

The well-defined 2-(pyridin-3-ylamino)thiazole core combined with a single variable substituent (4-OCH3) makes this compound suitable for computational docking studies against c-kit (PDB structures available) or carbonic anhydrase isoforms. Comparing predicted binding poses of the 4-methoxy vs. 3-methoxy regioisomer and vs. fluorinated analogs can generate testable hypotheses about substituent-dependent binding modes before committing to synthesis or procurement of the full analog series [1].

Quote Request

Request a Quote for 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.